
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, dimethylamino group, and a sulfonamide group attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-benzothiazole as the primary starting material.
Chlorination: The amino group at the 2-position is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Dimethylation: The resulting 2-chloro-benzothiazole is then subjected to dimethylation using dimethylamine (NH(CH3)2) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonation: Finally, the sulfonamide group is introduced by reacting the dimethylated product with sulfonyl chloride (SO2Cl2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
科学的研究の応用
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
2-chloro-1,3-benzothiazole-6-sulfonamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N,N-dimethyl-1,3-benzothiazole-6-sulfonamide:
Uniqueness
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H9ClN2O2S2 |
|---|---|
分子量 |
276.8 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3 |
InChIキー |
BOEVGZGKLUWFRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
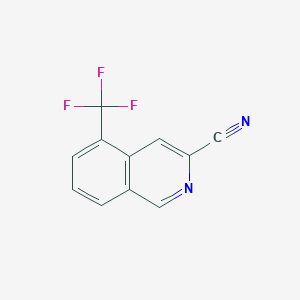
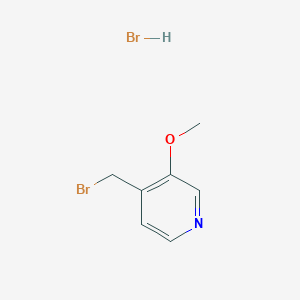
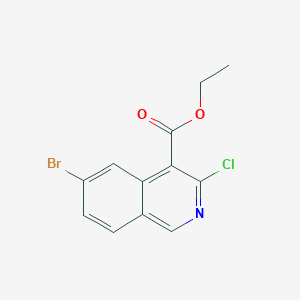

![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
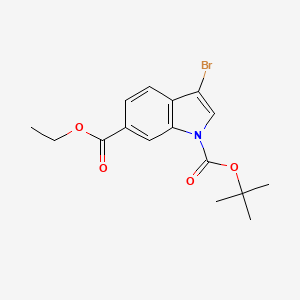
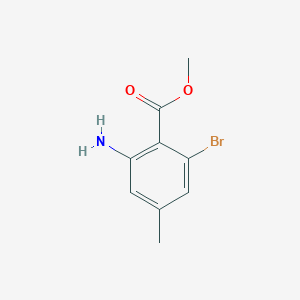
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
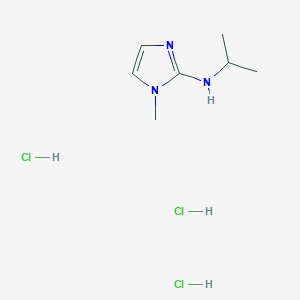
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
